N-Methyl-3-methylidenecyclobutan-1-amine;hydrochloride
Description
N-Methyl-3-methylidenecyclobutan-1-amine hydrochloride is a cyclobutane-derived amine hydrochloride characterized by a methylidene group (CH₂=) at the 3-position and a methylamine substituent at the 1-position of the cyclobutane ring. Its molecular formula is C₁₃H₂₀ClNO, with a molecular weight of 238.12 g/mol .
Properties
IUPAC Name |
N-methyl-3-methylidenecyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-5-3-6(4-5)7-2;/h6-7H,1,3-4H2,2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUJQKOHPUMUFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC(=C)C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3-methylidenecyclobutan-1-amine;hydrochloride typically involves the reaction of cyclobutanone with methylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-efficiency reactors and continuous monitoring of reaction parameters to achieve consistent quality. The final product is purified through crystallization or other suitable methods to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-3-methylidenecyclobutan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The methylidene group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Reagents such as halogens or alkylating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted cyclobutane derivatives, amine derivatives, and oxidized products, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Methyl-3-methylidenecyclobutan-1-amine;hydrochloride is utilized in several scientific research fields, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and pharmacological properties.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Methyl-3-methylidenecyclobutan-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Differences
The table below summarizes key structural and molecular features of N-Methyl-3-methylidenecyclobutan-1-amine hydrochloride and its analogues:
Key Observations:
Ring Size and Strain :
- The cyclobutane ring in the target compound introduces significant ring strain compared to the cyclohexane derivative (), which may enhance reactivity but reduce thermodynamic stability .
- Cyclohexane-based analogues (e.g., N-Ethyl-3-methylcyclohexanamine hydrochloride) exhibit greater conformational flexibility and lower strain .
Methoxy and ethoxy groups () improve aqueous solubility due to hydrogen-bonding capabilities, whereas methylidene and alkyl groups enhance lipid solubility .
Physicochemical Properties
| Property | Target Compound | 3-Methylcyclobutanamine HCl | (1R,3R)-3-Methoxycyclobutan-1-amine HCl | N-Ethyl-3-methylcyclohexanamine HCl |
|---|---|---|---|---|
| Solubility | Moderate (lipophilic) | High (smaller structure) | High (polar methoxy group) | Low (bulky cyclohexane) |
| Stability | Moderate (strain + unsaturation) | High (saturated) | High (stable stereochemistry) | High (flexible ring) |
| Reactivity | High (methylidene + strain) | Low | Moderate (methoxy electron effects) | Low |
- Stability : Cyclobutane rings with substituents like ethoxy () may exhibit hydrolytic instability under acidic conditions, whereas saturated derivatives () are more stable .
Biological Activity
N-Methyl-3-methylidenecyclobutan-1-amine;hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic applications, particularly in oncology and neuropharmacology. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C₆H₁₂ClN
- Molecular Weight : 133.62 g/mol
The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in critical signaling pathways. The presence of the N-methyl group is believed to influence the compound's conformation, thereby affecting its binding affinity and specificity towards target proteins.
Key Mechanisms:
- Inhibition of Heat-Shock Protein 90 (Hsp90) : Studies have shown that similar N-methylated compounds can inhibit Hsp90, a chaperone protein involved in protein folding and stability. This inhibition can lead to the degradation of oncogenic proteins, thus exerting antitumor effects .
- Neurotransmitter Modulation : Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in modulating dopamine and serotonin receptors, which are crucial for mood regulation and cognitive function.
Biological Activity Data
A summary of biological activities observed in studies involving this compound is presented in the following table:
| Activity | Effect | Reference |
|---|---|---|
| Hsp90 Inhibition | Antitumor activity | |
| Neurotransmitter Interaction | Potential antidepressant effects | |
| Cytotoxicity | Selective cancer cell death |
Case Study 1: Antitumor Efficacy
A study focused on the synthesis of cyclic peptides that included N-methyl groups demonstrated enhanced cytotoxicity against cancer cell lines when compared to non-methylated analogs. The incorporation of an N-methyl moiety significantly altered the conformation of the compounds, leading to increased binding affinity to Hsp90 and subsequent tumor cell apoptosis .
Case Study 2: Neuropharmacological Effects
Research into related compounds has indicated that modifications in the cyclobutane structure can influence neuropharmacological properties. For instance, a derivative showed promise as a selective serotonin reuptake inhibitor (SSRI), suggesting potential applications in treating depression and anxiety disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
